molecular formula C13H9N3O6 B14386024 1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione CAS No. 88353-21-3

1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione

Cat. No.: B14386024
CAS No.: 88353-21-3
M. Wt: 303.23 g/mol
InChI Key: SMGONWNPTMSHEW-UHFFFAOYSA-N
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Description

1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione is a complex organic compound that belongs to the class of benzopyran derivatives These compounds are known for their diverse biological activities and are widely studied in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, which can be synthesized through the reaction of salicylaldehyde with alkyl cyanoacetates . The nitro group is introduced via nitration reactions, and the piperazine ring is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group and the benzopyran core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione is unique due to the presence of both the nitro group and the piperazine ring, which confer specific chemical reactivity and potential biological activities not found in other benzopyran derivatives.

Properties

CAS No.

88353-21-3

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

1-(3-nitro-2-oxochromen-4-yl)piperazine-2,5-dione

InChI

InChI=1S/C13H9N3O6/c17-9-6-15(10(18)5-14-9)11-7-3-1-2-4-8(7)22-13(19)12(11)16(20)21/h1-4H,5-6H2,(H,14,17)

InChI Key

SMGONWNPTMSHEW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CC(=O)N1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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